Penicillone

描述

The Significance of Natural Products in Modern Chemical Biology and Drug Discovery Research

Natural products, the vast array of chemical compounds produced by living organisms, are fundamental to the fields of chemical biology and drug discovery. scirp.orgnih.gov These molecules represent the outcome of nature's evolutionary exploration of biologically relevant chemical space, resulting in a unique and immense chemical diversity that is optimized for interacting with biological macromolecules. nih.govacs.org This inherent bioactivity makes natural products an invaluable source of novel small molecules for medicinal chemistry and for probing biological functions. acs.org Historically and in the modern era, natural products have been a cornerstone of pharmacology, providing the basis for many essential medicines. scirp.org It is estimated that approximately 40% of all medicines are either natural products or their semi-synthetic derivatives. scirp.org

The structural complexity and diversity of natural products offer a rich source of novel chemical scaffolds for developing new drugs, a characteristic that often distinguishes them from synthetic and combinatorial compound libraries. scirp.orgfrontiersin.org They have been particularly successful in addressing challenging therapeutic targets like protein-protein interactions and nucleic acid complexes. nih.gov The discovery of compounds like artemisinin (B1665778) from traditional Chinese medicine highlights the profound impact of natural products, bridging ancient remedies with modern pharmaceutical science. frontiersin.org Researchers continue to explore metabolites from plants, microbes, and marine organisms, employing advanced analytical techniques and interdisciplinary collaborations to overcome challenges and unlock the full potential of nature's chemical arsenal. scirp.orgfrontiersin.org

The Penicillium Genus: A Rich Source of Structurally Diverse Secondary Metabolites

The Penicillium genus, a group of fungi found in diverse habitats worldwide, is renowned for its ability to produce a wide array of secondary metabolites. nih.gov These fungi have a significant economic and health impact, famously as the source of penicillin, one of the first and most important antibiotics. wikipedia.orgnih.gov Beyond penicillin, the genus synthesizes a remarkable variety of compounds with diverse chemical structures and biological activities. nih.govresearchgate.net

Fungal secondary metabolites are generally low-molecular-weight compounds classified based on their biosynthetic precursors and chemical structures. nih.govmdpi.com The major classes produced by Penicillium include polyketides, non-ribosomal peptides, indole (B1671886) alkaloids, and terpenes. nih.govresearchgate.net Many of these compounds exhibit potent biological effects, such as antibacterial, antifungal, immunosuppressive, and cholesterol-lowering properties. nih.gov For instance, Penicillium roqueforti, used in cheese production, synthesizes compounds like mycophenolic acid, andrastin A, and roquefortine C. mdpi.com Endophytic Penicillium species, which live within plant tissues, are also a rich source of bioactive metabolites that can play a role in protecting the host plant from pathogens. researchgate.net Research into marine-derived Penicillium species has further expanded the known chemical diversity, yielding novel polyketides, alkaloids, and macrolides with cytotoxic and antimicrobial activities. nih.govfrontiersin.org This metabolic richness makes the Penicillium genus a key focus in the ongoing search for new, biologically active natural products. researchgate.net

Overview of the Penicillone Compound Family and its Academic Research Context

Within the vast chemical library produced by the Penicillium genus, the penicillones are a family of secondary metabolites that have attracted academic interest. These compounds are structurally distinct from the famous penicillin antibiotics. wikipedia.org Research has identified several members of this family, primarily from marine-derived strains of Penicillium.

Penicillones A and B were identified as novel polyketides isolated from the marine-derived fungus Penicillium terrestre. cdnsciencepub.com this compound A, which has also been isolated from Penicillium sp. F11, possesses a carboxylic acid group and has demonstrated mild cytotoxic activity against human fibrosarcoma (HT1080) and nasopharyngeal carcinoma (Cne2) cell lines. mdpi.commdpi.com Other members of the family, including Penicillones C, D, G, and H, have been isolated from Penicillium janthinellum. amazonaws.com Penicillones C and D are noted as halogenated metabolites, while G and H are brominated azaphilones. amazonaws.com The discovery of these varied structures highlights the chemical diversity within the this compound family and underscores the potential of marine fungi as a source for novel natural products. eolss.net

The table below summarizes key details about the identified members of the this compound family.

| Compound Name | Chemical Class | Source Organism | Key Research Finding |

| This compound A | Polyketide | Penicillium terrestre, Penicillium sp. F11 | Exhibits mild cytotoxicity against HT1080 and Cne2 cancer cell lines. mdpi.commdpi.com |

| This compound B | Polyketide | Penicillium terrestre | Identified as a novel polyketide with a unique tricyclic skeleton. cdnsciencepub.com |

| This compound C | Halogenated Metabolite | Penicillium janthinellum | Noted for its significant biological activity. amazonaws.com |

| This compound D | Halogenated Metabolite | Penicillium janthinellum | Noted for its significant biological activity. amazonaws.com |

| This compound G | Brominated Azaphilone | Penicillium janthinellum | A new brominated azaphilone identified from the fungus. amazonaws.com |

| This compound H | Brominated Azaphilone | Penicillium janthinellum | A new brominated azaphilone identified from the fungus. amazonaws.com |

Structure

3D Structure

属性

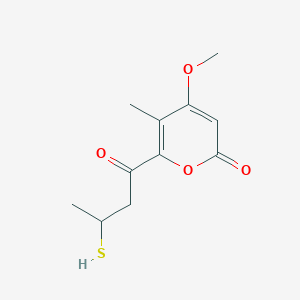

分子式 |

C11H14O4S |

|---|---|

分子量 |

242.29 g/mol |

IUPAC 名称 |

4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one |

InChI |

InChI=1S/C11H14O4S/c1-6(16)4-8(12)11-7(2)9(14-3)5-10(13)15-11/h5-6,16H,4H2,1-3H3 |

InChI 键 |

ZOBPOAOLLNMERS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S |

同义词 |

penicillone |

产品来源 |

United States |

Isolation and Cultivation Methodologies for Penicillone Producing Organisms

Fungal Strain Isolation and Taxonomic Identification from Diverse Ecosystems (e.g., Marine Environments, Soil)

Fungi that produce Penicillone are sourced from a variety of ecological niches, highlighting the broad distribution of the Penicillium genus. Researchers have successfully isolated these strains from both terrestrial and marine environments. Soil is a traditional and rich reservoir for a vast number of microorganisms, including antibiotic-producing fungi. journalmrji.comamazonaws.com Standard isolation techniques from soil samples involve methods like serial dilution and spread plating onto selective growth media, such as Sabouraud Dextrose Agar (SDA). journalmrji.comamazonaws.com

In recent years, marine ecosystems, including deep-sea sediments and marine organisms like sponges, have been identified as a promising frontier for discovering novel bioactive compounds. tandfonline.commdpi.com Fungi derived from these environments are of particular interest as the unique and extreme conditions of their habitats may induce special physiological metabolisms, leading to the production of unique secondary metabolites. tandfonline.com The isolation of a this compound-producing fungus, Penicillium sp. F11, for example, was achieved from a deep marine source. tandfonline.com Another source for these fungi is as endophytes, living within the tissues of host plants without causing disease. doe.govnih.gov

Once a fungal colony is isolated, taxonomic identification is crucial. This is achieved through a combination of morphological and molecular methods. Macroscopic and microscopic characteristics, such as colony texture, color, and the structure of spore-producing apparatus (conidiophores), provide initial identification. mdpi.comnih.gov For precise identification and to distinguish between closely related species, DNA sequencing of specific gene regions, such as the Internal Transcribed Spacer (ITS), is essential. mdpi.com

Several species within the Penicillium genus have been identified as producers of this compound and its analogs. Research has pinpointed specific strains isolated from various environments that synthesize this compound.

Penicillium paxilli : This species is a known producer of this compound. mdpi.comwikipedia.org An endophytic strain, Penicillium paxilli PSU-A71, was isolated and found to produce a pyrone derivative named this compound, along with other metabolites like paxilline (B40905) and pyrenocines. nih.govnih.gov

Penicillium sp. F11 : A fungus identified as Penicillium sp. F11, derived from a deep marine environment, was found to produce two new compounds, one of which was named this compound A. tandfonline.comnih.govtandfonline.com This strain has been a source for the investigation of novel cytotoxic compounds. mdpi.comsemanticscholar.orgnih.gov

Penicillium terrestre : This species, including strains derived from marine sources, has also been reported to produce this compound A. nih.govmdpi.comrsc.org

While Penicillium janthinellum is a prolific producer of various secondary metabolites, direct evidence from the provided sources linking it specifically to this compound production is less definitive compared to the other listed species. mdpi.commdpi.com

Table 1: this compound-Producing Penicillium Species and Their Isolation Sources

| Fungus Species | Compound(s) Produced | Isolation Source/Ecosystem | References |

|---|---|---|---|

| Penicillium paxilli | This compound, Paxilline, Pyrenocine A | Endophytic | wikipedia.org, nih.gov, mycocentral.eu, mdpi.com, nih.gov |

| Penicillium sp. F11 | This compound A, Penicillactam | Marine (Deep Sea) | nih.gov, tandfonline.com, tandfonline.com, mdpi.com, semanticscholar.org |

| Penicillium terrestre | This compound A | Marine | nih.gov, mdpi.com, rsc.org, nih.gov |

Optimized Fermentation and Bioprocess Parameters for Enhanced this compound Biosynthesis and Production

The biosynthesis of secondary metabolites like this compound is highly dependent on the conditions under which the producing fungus is grown. Optimizing fermentation and bioprocess parameters is critical for enhancing the yield and productivity of the target compound. frontiersin.org This involves controlling physical, chemical, and biological factors during cultivation. scientificbio.comgfi.org

Key parameters that influence fungal growth and metabolite production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. gfi.orgnih.gov For Penicillium fermentations, the choice of carbon source is particularly important. For instance, in penicillin production, slowly assimilated sugars like lactose (B1674315) are preferred over glucose to avoid carbon catabolite repression, a phenomenon that can inhibit the synthesis of secondary metabolites. frontiersin.org The optimization process often employs statistical methods, such as Response Surface Methodology (RSM), to identify the ideal levels and interactions between different variables. nih.govnih.gov

While specific optimization data for this compound is not extensively detailed in the literature, the principles derived from the production of other Penicillium metabolites, such as penicillin, provide a general framework. The process typically involves a seed culture stage to generate sufficient biomass, followed by inoculation into a larger production fermenter where conditions are tightly controlled to maximize product formation. microbenotes.com

Table 2: Key Bioprocess Parameters for Optimization of Fungal Metabolite Production

| Parameter | Description | Importance in Penicillium Fermentation | References |

|---|---|---|---|

| pH | Measure of acidity or alkalinity. | Affects enzyme activity and nutrient uptake. Optimal ranges are species-specific. | scientificbio.com, nih.gov, nih.gov |

| Temperature | Influences microbial growth rates and enzymatic reactions. | Each Penicillium species has an optimal temperature range for growth and secondary metabolite production. | nih.gov, scientificbio.com, nih.gov |

| Carbon Source | Provides energy and carbon building blocks. | Type and concentration affect growth and can trigger or repress secondary metabolite synthesis (e.g., catabolite repression). | frontiersin.org, gfi.org |

| Nitrogen Source | Essential for synthesis of proteins, nucleic acids, and some secondary metabolites. | The C/N ratio is a critical factor that can regulate the switch from primary growth to secondary metabolite production. | mdpi.com |

| Aeration/Dissolved Oxygen | Oxygen is required for aerobic respiration. | Crucial for the growth of aerobic fungi like Penicillium and for specific oxidative steps in biosynthetic pathways. | scientificbio.com, gfi.org |

| Incubation Time | Duration of the fermentation process. | Secondary metabolites are often produced in the stationary phase of growth after primary growth has slowed. | nih.gov, nih.gov |

Advanced Extraction and Initial Purification Strategies for this compound and its Analogs

Following fermentation, the target compound must be separated from the culture broth and fungal biomass. The extraction and initial purification of this compound and its analogs typically involve multi-step processes combining solvent extraction and chromatographic techniques.

The first step is usually a solvent-based extraction from the fermentation culture. google.com For this compound A from Penicillium sp. F11, researchers used an ethyl acetate (B1210297) extract of the fungal culture. tandfonline.com This liquid-liquid extraction (LLE) partitions the compound of interest from the aqueous culture medium into an immiscible organic solvent based on its solubility. mdpi.com Other solvents, such as n-butyl acetate, are also commonly used for extracting penicillin-related compounds. google.comgoogle.com

After the initial extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate the this compound. This is achieved through various chromatographic methods. While specific details for this compound are sparse, the general workflow involves techniques like Solid-Phase Extraction (SPE) to clean up the sample by removing interfering substances. mdpi.com The final isolation and structural elucidation of this compound and its analogs have been accomplished using advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the compound's identity and purity. nih.govnih.gov

Table 3: General Strategies for Extraction and Purification of Penicillium Metabolites

| Step | Technique | Description | Purpose | References |

|---|---|---|---|---|

| 1. Primary Recovery | Filtration | Separation of the fungal biomass from the liquid fermentation broth. | To obtain the cell-free supernatant containing the secreted metabolite. | google.com |

| 2. Extraction | Liquid-Liquid Extraction (LLE) | Partitioning of the target compound from the aqueous broth into an organic solvent (e.g., ethyl acetate, n-butyl acetate). | To concentrate the target compound and separate it from water-soluble components. | tandfonline.com, google.com, mdpi.com |

| 3. Initial Purification | Solid-Phase Extraction (SPE) | The extract is passed through a solid sorbent (e.g., C18) that retains the compound of interest or impurities, which are then selectively washed off. | To remove major impurities and further concentrate the sample. | mdpi.com |

| 4. Final Purification | Chromatography | Techniques such as Thin Layer Chromatography (TLC) or column chromatography are used for high-resolution separation. | To isolate the pure compound from its analogs and other remaining impurities. | nih.gov |

| 5. Structural Elucidation | Spectroscopy | Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used. | To confirm the chemical structure and purity of the isolated compound. | nih.gov, nih.gov |

Structural Elucidation and Advanced Characterization of Penicillone Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Penicillone Structure Determination (e.g., 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structure elucidation of organic molecules like the penicillones. springernature.com A comprehensive suite of 1D and 2D NMR experiments is typically required to piece together the complex carbon skeleton and assign the proton and carbon signals unambiguously.

For instance, the structure of this compound A, a novel compound isolated from a marine-derived fungus Penicillium sp. F11, was determined through extensive spectroscopic analysis. nih.govcore.ac.uk The process begins with 1D NMR experiments, such as ¹H (Proton) and ¹³C NMR, which provide initial information on the types and numbers of protons and carbons in the molecule. emerypharma.com The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further distinguishes between CH, CH₂, and CH₃ groups. core.ac.uk

However, the true power of NMR lies in 2D correlation experiments, which reveal connectivity between atoms. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out proton-proton adjacencies. core.ac.ukemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation experiment is crucial for assembling the molecular fragments into a complete structure. It shows correlations between protons and carbons that are separated by two or three bonds, revealing the connectivity across quaternary carbons and heteroatoms. core.ac.uk

Through the combined interpretation of these spectra, the complete planar structure of compounds like this compound A can be established. nih.govcore.ac.uk

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃) Data sourced from literature findings. core.ac.uk

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 204.2 | - |

| 2 | 126.9 | 7.12, d (15.5) |

| 3 | 145.1 | 7.42, dd (15.5, 10.0) |

| 4 | 129.8 | 6.46, dd (15.5, 10.0) |

| 5 | 140.8 | 6.32, dd (15.5, 1.5) |

| 6 | 18.5 | 1.90, d (7.0) |

| 1' | 59.8 | - |

| 2' | 42.1 | 2.65, m |

| 3' | 68.3 | 4.35, brs |

| 4' | 49.9 | 1.75, m |

| 5' | 21.6 | 1.25, s |

| 6' | 28.9 | 1.05, s |

| 7' | 79.5 | - |

| 8' | 23.9 | 1.30, s |

Mass Spectrometry (MS) Techniques in this compound Identification and Characterization

Mass spectrometry (MS) is a vital analytical technique used alongside NMR to confirm molecular formulas and aid in structural characterization. globalresearchonline.net High-Resolution Mass Spectrometry (HRESIMS) is particularly crucial as it provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition. nih.gov

For this compound A, Electrospray Ionization Mass Spectrometry (ESI-MS) showed a molecular ion peak at m/z 251.2 [M+H]⁺, corresponding to a molecular formula of C₁₄H₁₈O₄. core.ac.uk Similarly, the molecular formulas of other related compounds have been established using HRESIMS. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. slideshare.netnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures or confirm proposed connectivities. Techniques like Liquid Chromatography coupled to Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful for analyzing complex mixtures and identifying known and novel this compound-type compounds from fungal extracts. nih.govnih.govnih.gov The combination allows for the separation of individual components before they enter the mass spectrometer for analysis, making it an essential tool for metabolite profiling. nih.gov

Complementary Spectroscopic and Diffraction Methods for this compound Structural Analysis (e.g., X-ray Crystallography)

While NMR and MS provide the backbone of structural elucidation, other methods offer complementary and often definitive information.

X-ray Crystallography: This diffraction method provides the absolute three-dimensional structure of a molecule in its crystalline state. the-scientist.com The work of Dorothy Hodgkin in determining the structure of penicillin in the 1940s is a landmark achievement that showcases the power of this technique. ox.ac.uknobelprize.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a crystal, a 3D map of electron density can be generated, revealing the precise position of each atom. ox.ac.uk While this method is the gold standard for structural analysis, its application is contingent on the ability to grow high-quality single crystals of the target compound, which can be a significant challenge for many natural products.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. globalresearchonline.net The IR spectrum of this compound A, for example, shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities, which corroborates the structure determined by NMR. core.ac.uk

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is particularly powerful for assigning the absolute configuration of chiral molecules, a topic that will be discussed in detail in section 3.5. nih.govresearchgate.net

Elucidation of Novel Ring Systems and Core Architectures in this compound (e.g., Tricyclic, Cyclopentenone Motifs)

The this compound family of compounds is characterized by diverse and often structurally novel core skeletons. The elucidation of these ring systems is a key outcome of comprehensive spectroscopic analysis.

One of the most notable examples is This compound A , which was found to possess a novel tricyclo[5.3.1.0]undecane skeleton. unigoa.ac.in This complex, fused ring system represents a unique architecture among natural products and highlights the biosynthetic novelty of its parent organism.

Other related compounds feature different core motifs. For example, Cyclothis compound , isolated from Penicillium decumbens, is characterized by a cyclopentenone ring system. researchgate.net The cyclopentenone motif is a common feature in various bioactive natural products. An analogue, 5-hydroxycyclothis compound , has also been isolated and characterized, demonstrating further structural variation within this subclass. researchgate.net The discovery and characterization of these varied and often unique ring systems are critical for understanding the chemical diversity generated by fungal metabolic pathways. nih.gov

Stereochemical Analysis and Absolute Configuration Assignment of this compound Isomers

Most complex natural products, including the penicillones, are chiral and exist as a single stereoisomer. Determining the correct three-dimensional arrangement of atoms, known as the absolute configuration, is a final and critical step in structural elucidation, as different stereoisomers can have vastly different biological activities.

While X-ray crystallography can directly determine absolute configuration, it is often not feasible. In its absence, a combination of spectroscopic methods and computational chemistry is employed. A primary modern technique is the use of Electronic Circular Dichroism (ECD) . The absolute configuration of a molecule is determined by comparing its experimental ECD spectrum with the theoretically calculated ECD spectra for all possible stereoisomers. researchgate.net A good match between the experimental curve and one of the calculated curves allows for a confident assignment of the absolute configuration. This method was successfully used to establish the absolute stereochemistry of cyclothis compound and other complex sorbicillinoids related to the penicillones. nih.govresearchgate.net

Another powerful chiroptical technique is Vibrational Circular Dichroism (VCD) , which measures the differential absorption of left and right circularly polarized infrared light. A report on Penicillin G demonstrated that comparing the experimental VCD spectrum to that calculated using density functional theory (DFT) allowed for a high-confidence assignment of its (3S,5R,6R) absolute configuration. biotools.us Such methods are crucial for the complete and unambiguous characterization of chiral this compound compounds. brainly.comchegg.comresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Penicillone Production

Identification and Characterization of Penicillone Biosynthetic Gene Clusters (BGCs)

The identification of a biosynthetic gene cluster (BGC) is a foundational step in elucidating the production of a natural product. For a hypothetical compound like this compound, this would involve sequencing the genome of a producing fungal strain. Bioinformatic tools such as antiSMASH and PRISM are instrumental in scanning genomic data to identify potential BGCs. researchgate.net These clusters are typically composed of genes encoding the core synthases, modifying enzymes, transporters, and regulatory proteins required for the biosynthesis of a specific secondary metabolite. actascientific.com

In the context of this compound, if it were a polyketide, one would search for a BGC containing a polyketide synthase (PKS) gene. If it were a terpenoid, the search would focus on a terpene synthase (TPS) gene. The characterization of such a BGC would involve gene knockout experiments to confirm the cluster's role in this compound production. jmicrobiol.or.kr Deleting a key gene within the cluster should abolish the production of the compound, thereby linking the BGC to this compound biosynthesis.

Proposed Biosynthetic Routes and Precursor Incorporation Studies for this compound Analogs

The biosynthetic route for a natural product is determined by the type of core enzyme and the subsequent modifications. For this compound, if it were derived from a polyketide pathway, its carbon backbone would be assembled by a PKS from simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA. nih.govmdpi.com An indol-diterpene pathway would involve the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and the incorporation of an indole-containing moiety.

Precursor incorporation studies are crucial for confirming the building blocks of a natural product. In the case of this compound analogs, stable isotope-labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or amino acids) would be fed to the producing fungus. The pattern of isotope incorporation into the final molecule, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would reveal the specific precursors utilized in its biosynthesis. nih.gov

Functional Characterization of Key Enzymes Involved in this compound Biosynthesis

If this compound biosynthesis involves a polyketide backbone, a Polyketide Synthase (PKS) would be the central enzyme. Fungal PKSs are typically large, multifunctional enzymes with several domains. nih.gov The key domains include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.org The AT domain selects the extender units (e.g., malonyl-CoA), the KS domain catalyzes the Claisen condensation to elongate the polyketide chain, and the ACP domain holds the growing chain. nih.govwikipedia.org Additional domains like ketoreductases (KR), dehydratases (DH), and enoylreductases (ER) determine the reduction state of the polyketide backbone. actascientific.com The functional characterization of a this compound-specific PKS would involve heterologous expression of the gene and in vitro assays to determine its product.

Should this compound be of terpenoid origin, a Terpene Synthase (TPS) would be responsible for constructing its core scaffold from acyclic prenyl diphosphate precursors like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), or geranylgeranyl diphosphate (GGPP). nih.govbeilstein-journals.org TPS enzymes catalyze complex cyclization and rearrangement reactions to generate the vast diversity of terpene skeletons. beilstein-journals.org Fungal TPSs can be monofunctional or bifunctional, with some containing a prenyltransferase domain to synthesize the precursor and a TPS domain for cyclization. beilstein-journals.org To characterize a this compound-specific TPS, the corresponding gene would be expressed in a suitable host, and the enzymatic product would be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Following the synthesis of the core structure by a PKS or TPS, a series of post-modification reactions are typically required to produce the final bioactive compound. These modifications are carried out by tailoring enzymes, often encoded within the same BGC. nih.gov Oxidoreductases, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, are commonly involved in introducing hydroxyl groups or epoxides. nih.govnih.gov Other modifying enzymes can include methyltransferases, glycosyltransferases, and acyltransferases, which add methyl groups, sugars, or acyl moieties, respectively. nih.gov The functional characterization of these enzymes in the context of this compound biosynthesis would involve individual gene knockouts and analysis of the resulting intermediates, or in vitro assays with the purified enzymes and the predicted substrate.

Regulatory Mechanisms Governing this compound Biosynthesis in Fungi

The biosynthesis of secondary metabolites in fungi is tightly regulated to occur at specific stages of development or in response to environmental cues. nih.gov This regulation happens at multiple levels. At the genetic level, the expression of biosynthetic genes is often controlled by pathway-specific transcriptional activators and repressors, as well as global regulators that respond to nutrient availability (carbon, nitrogen), pH, and other stress factors. nih.govnews-medical.net For instance, the expression of many fungal secondary metabolite BGCs is controlled by broad-domain regulators like LaeA, which is involved in chromatin remodeling. news-medical.net Understanding the regulatory network governing this compound production would be essential for optimizing its yield through genetic engineering.

Total Synthesis and Advanced Synthetic Methodologies for Penicillone and Analogs

Strategic Retrosynthetic Analysis for Penicillone Scaffolds

The planning of a total synthesis for a complex molecule like this compound A begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. For the this compound A scaffold, a dominant strategy involves applying "dearomative logic". rsc.orgnih.gov This approach recognizes that the dense, three-dimensional structure can be simplified by disconnecting key bonds to reveal a much simpler, planar aromatic compound. rsc.org

The key retrosynthetic disconnection for the this compound A core, which features a bicyclo[2.2.2]octane system, is an intramolecular Diels-Alder (IMDA) reaction. rsc.orgnih.gov This transform simplifies the tricyclic core into a substituted cyclohexadiene intermediate. This diene is, in turn, envisioned as arising from the dearomatization of a corresponding phenolic precursor. This strategic thinking is powerful because it simplifies a complex, stereochemically rich polycyclic structure back to a flat, achiral aromatic starting material, thereby streamlining the synthetic design. rsc.orgnih.gov This tactic has been frequently employed in the construction of bicyclo[2.2.2]octane scaffolds found in numerous natural products. rsc.org

Development of Key Reaction Methodologies in this compound Total Synthesis (e.g., Oxidative Dearomatization)

A pivotal transformation in the synthesis of this compound is oxidative dearomatization. nih.gov This methodology enables the conversion of stable, electron-rich phenols into highly reactive cyclohexadienone intermediates, which can then engage in subsequent complexity-building reactions. ucsb.edu The research group of Liao, for instance, developed a concise synthesis of (±)-Penicillone A that hinges on an ortho-oxidative dearomatization/intramolecular Diels-Alder (IMDA) cascade reaction. rsc.orgnih.gov

In this key step, a phenol (B47542) precursor is treated with a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), to induce oxidation. ucsb.edunitrkl.ac.in This generates a transient phenoxonium ion which is trapped intramolecularly to form an ortho-quinol type intermediate. This species, containing a diene and a dienophile within the same molecule, spontaneously undergoes an intramolecular [4+2] cycloaddition to construct the complex tricyclic core of this compound A in a single, efficient operation. nih.gov This cascade reaction rapidly builds molecular complexity and establishes the challenging bicyclo[2.2.2]octane ring system. rsc.orgnih.gov The development of such oxidative dearomatization cascades represents a significant advance in synthetic efficiency, allowing for the construction of intricate molecular architectures in a fraction of the steps required by traditional methods. ucsb.edu

Below is a table summarizing the key transformation in the synthesis of the this compound A core.

| Precursor Type | Key Reagent | Key Transformation | Core Structure Formed | Reference |

|---|---|---|---|---|

| Substituted Phenol | Phenyliodine(III) diacetate (PIDA) | Oxidative Dearomatization / Intramolecular Diels-Alder Cascade | Bicyclo[2.2.2]octane | nih.gov, nitrkl.ac.in |

Stereoselective Synthesis of this compound Core Structures and Side Chains

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in total synthesis. In the context of this compound, the stereoselectivity of the key intramolecular Diels-Alder reaction is paramount for establishing the correct relative configuration of the multiple stereocenters in the core structure.

The stereochemical outcome of the IMDA reaction is dictated by the geometry of the precursor molecule and the transition state of the cycloaddition. Synthetic strategies are therefore designed to control these factors. In a related approach developed by Greck for the synthesis of functionalized tricyclic architectures similar to this compound A, a dienal and a hydroquinone (B1673460) were reacted in the presence of a bulky aminocatalyst and an oxidant. rsc.org This method was shown to proceed stereoselectively, yielding specific tricyclic products. rsc.org The inherent stereochemical rules of the Diels-Alder reaction, which favor an endo transition state, combined with the conformational constraints of the tether connecting the diene and dienophile, guide the formation of the desired stereoisomer. By carefully designing the synthetic precursor, chemists can exert a high degree of control over the stereochemical landscape of the reaction, ensuring the formation of the natural product's specific 3D structure.

Divergent and Convergent Approaches to this compound Analogs

The synthesis of analogs—molecules that are structurally similar to the parent natural product—is crucial for studying structure-activity relationships. Two primary strategies are employed for this purpose: convergent synthesis and divergent synthesis.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. wikipedia.org This approach is generally more efficient for complex molecules as it allows for the parallel construction of key building blocks. wikipedia.org In the context of this compound, a convergent strategy would involve the independent synthesis of the aromatic precursor and the side chain containing the dienophile. These two fragments would then be joined, and the key oxidative dearomatization/IMDA cascade would be initiated to form the final core structure. This allows for variations in either fragment to be made independently, facilitating the creation of a wide range of analogs.

A divergent synthesis , in contrast, begins with a common intermediate or core structure that is then elaborated into a library of different compounds. wikipedia.org Starting from a central core, successive generations of building blocks are added to create a diverse set of molecules. wikipedia.org For this compound analogs, a divergent approach could start with the completed this compound core. From this common scaffold, various functional groups (e.g., hydroxyls, ketones) could be chemically modified in different ways to produce a family of related compounds. This strategy is particularly effective for rapidly generating a large number of analogs from a single, advanced intermediate for biological screening. wikipedia.org

The table below outlines the conceptual application of these strategies to this compound analogs.

| Strategy | Description | Application to this compound Analogs | Reference |

|---|---|---|---|

| Convergent | Key molecular fragments are synthesized independently before being combined. | Separate synthesis of the aromatic precursor and the dienophile-containing side chain, followed by coupling and cyclization. | wikipedia.org |

| Divergent | A common core structure is elaborated into a library of diverse molecules. | Chemical modification of the functional groups on the completed this compound tricyclic scaffold. | wikipedia.org |

Chemical Biology Investigations of Penicillone

Exploration of Molecular Targets and Binding Mechanisms for Penicillin

The primary molecular targets of penicillin and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govnih.gov These enzymes are crucial for the biosynthesis of peptidoglycan, a polymer that forms the main structural component of the bacterial cell wall. nih.govnews-medical.net PBPs catalyze the final steps of peptidoglycan assembly, specifically the transpeptidation reaction that cross-links the peptide side chains, giving the cell wall its structural integrity. news-medical.net

The binding mechanism is a form of mechanism-based inhibition. Penicillins are structural analogs of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor strands. nih.gov This structural mimicry allows the PBP's active site to recognize penicillin as a substrate. nih.gov A conserved serine residue within the PBP active site initiates a nucleophilic attack on the carbonyl carbon of penicillin's characteristic four-membered β-lactam ring. news-medical.netmdpi.com This attack leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate. news-medical.netnih.gov This complex is essentially irreversible, rendering the enzyme inactive and halting cell wall synthesis. news-medical.netmdpi.com Without the ability to build and repair its cell wall, the bacterium becomes susceptible to osmotic lysis and dies. news-medical.net

High-molecular-weight (HMW) PBPs are considered the essential targets for the bactericidal activity of β-lactam antibiotics. mdpi.com Low-molecular-weight (LMW) PBPs are also targeted but are generally not essential for cell survival. mdpi.com

| Target Class | Specific Enzyme Example | Function | Interaction with Penicillin |

|---|---|---|---|

| High-Molecular-Weight (HMW) PBPs | DD-transpeptidase | Catalyzes cross-linking of peptidoglycan chains | Forms a stable covalent acyl-enzyme complex, inhibiting activity |

| HMW PBPs (Class A) | PBP1a, PBP1b | Bifunctional (transpeptidase and transglycosylase activity) | Inhibition of the transpeptidase domain |

| HMW PBPs (Class B) | PBP2x, PBP3 | Monofunctional transpeptidase involved in cell division and elongation | Inhibition of transpeptidase activity |

| Low-Molecular-Weight (LMW) PBPs | DacA (PBP3 in S. pneumoniae) | D,D-carboxypeptidase activity | Acylated by penicillin, but inhibition is not typically lethal |

Mechanistic Studies of Penicillin-Enzyme Interactions

Mechanistic studies have provided a detailed understanding of the interaction between penicillin and its target enzymes. The core of this interaction is the chemical reactivity of the β-lactam ring, which is attacked by an active-site serine residue in PBPs. nih.govuliege.be This process forms a penicilloyl-enzyme adduct that is very slow to hydrolyze, effectively sequestering the enzyme from its natural function in cell wall biosynthesis. nih.gov

X-ray crystallography studies have been instrumental in visualizing the three-dimensional structures of PBPs and their complexes with β-lactam antibiotics. nih.govuliege.be These studies have revealed that the active site is a groove where the peptidoglycan substrate binds. When penicillin enters this site, the serine hydroxyl group attacks the β-lactam carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses to form the stable acyl-enzyme ester, breaking the amide bond of the β-lactam ring. news-medical.net

Mutations in PBPs can lead to antibiotic resistance. For instance, structural alterations in or near the active site can lower the affinity of the PBP for penicillin, reducing the efficiency of the acylation reaction. nih.govmdpi.com This allows the enzyme to maintain its cell wall synthesis function even in the presence of the antibiotic. nih.gov Another mechanism of resistance involves the production of β-lactamase enzymes, which are believed to have evolved from PBPs. uliege.be These enzymes also utilize an active-site serine to attack the β-lactam ring, but instead of forming a stable complex, they rapidly hydrolyze the bond and release the inactivated antibiotic molecule. news-medical.netuliege.be

Application of Chemical Probes for Investigating Penicillin Biological Activities

Researchers have synthesized fluorescent chemical probes that specifically target PBPs. nih.gov For example, probes containing a β-lactone scaffold, which also reacts with the active-site serine of PBPs, have been generated. nih.govresearchgate.net These probes are often appended with a reporter tag, such as a fluorophore, or a bioorthogonal handle like an alkyne. The alkyne handle allows for the subsequent attachment of a reporter molecule via "click chemistry." unimi.it

These chemical probes enable several key investigative applications:

Visualization of PBP Activity: Fluorescently labeled probes allow for the direct visualization of active PBPs in live bacteria using advanced microscopy techniques. nih.govnih.gov

Selective Profiling: Probes can be designed with varying structures to selectively target individual members of the PBP family, helping to elucidate the specific functions of each PBP isoform. nih.govresearchgate.net

Target Engagement Studies: They can be used to confirm that a new antibiotic candidate is reaching and binding to its intended PBP targets within the bacterial cell. unimi.it

Functional Analysis: By monitoring the labeling of PBPs under different conditions (e.g., during cell division or in response to stress), researchers can gain insights into how PBP activity is regulated. researchgate.net

Proteomic and Metabolomic Profiling in the Context of Penicillin Exposure

Exposure of bacteria to penicillin-class antibiotics induces significant changes in their proteome (the entire set of expressed proteins) and metabolome (the collection of all metabolites). nih.gov These "omics" approaches provide a global view of the cellular response to the antibiotic-induced stress. nih.govbiorxiv.org

A comparative proteomic and metabolomic study of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) provides a relevant model for understanding the effects of β-lactam exposure. nih.gov Methicillin (B1676495) is a narrow-spectrum β-lactam antibiotic.

Proteomic Findings: Upon exposure, significant alterations in protein expression are observed. In resistant strains like MRSA, a key finding is the distinct expression pattern of Penicillin-Binding Protein 2a (PBP2a), which is the primary determinant of methicillin resistance. nih.gov Beyond this, enrichment analysis of differentially expressed proteins reveals changes in entire biological pathways. nih.gov

| Pathway/Process | Observed Change in Response to β-Lactam Stress | Biological Implication |

|---|---|---|

| Beta-Lactam Resistance | Upregulation of low-affinity PBPs (e.g., PBP2a) | Allows for continued cell wall synthesis in the presence of the antibiotic |

| Fatty Acid Metabolism | Significant alterations in protein levels | Suggests a link between cell membrane homeostasis and cell wall stress |

| Carbohydrate & Energy Metabolism | Down-regulation of enzymes in heat-stressed berries (model system) | Indicates a general stress response involving the conservation of energy resources biorxiv.org |

Metabolomic Findings: Metabolomic analysis complements proteomics by identifying changes in small molecule intermediates and products. In the MRSA/MSSA study, 146 metabolites were identified with differing levels between the strains. nih.gov Pathway analysis showed that processes such as arginine biosynthesis and metabolism were significantly enriched. nih.gov Such metabolic shifts can reflect the cell's attempt to cope with the stress of cell wall damage and to reroute resources for survival and repair. mdpi.com By combining proteomic and metabolomic data, researchers can build a more comprehensive picture of the multifaceted cellular response to penicillin exposure, identifying novel pathways involved in both sensitivity and resistance. nih.govbiorxiv.org

Theoretical and Computational Studies of Penicillone

Quantum Chemical Calculations for Penicillone Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. nih.govwikipedia.org These first-principles calculations provide a fundamental understanding of a molecule's behavior by solving the Schrödinger equation, offering insights into its physical and chemical properties. ornl.govwikipedia.org DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgnih.gov

For this compound and its analogs, DFT calculations have been instrumental in determining their structure and absolute configuration. researchgate.net For instance, time-dependent density functional theory-electronic circular dichroism (TDDFT-ECD) calculations have been used to confirm the absolute configurations of related compounds. researchgate.netresearchgate.net This method is crucial for characterizing complex stereochemistry, which is often a feature of natural products.

Furthermore, DFT is employed to study chemical reactivity. nih.gov By calculating descriptors such as molecular orbital energy levels and atomic charge distributions, researchers can identify reactive sites within a molecule. mdpi.com This information is vital for understanding reaction mechanisms and predicting how a molecule like this compound might interact with biological targets. Although specific DFT studies focused solely on this compound's electronic structure are not extensively detailed in the provided results, the application of these methods to similar complex natural products underscores their importance. nih.govunigoa.ac.in

The table below summarizes key applications of quantum chemical calculations in the study of this compound and related compounds.

| Computational Method | Application | Key Insights | References |

| Density Functional Theory (DFT) | Structural Elucidation | Determination of absolute configuration of related compounds. | researchgate.netresearchgate.net |

| Time-Dependent DFT (TDDFT-ECD) | Stereochemical Analysis | Confirmation of absolute configurations through chiroptical methods. | researchgate.netresearchgate.net |

| DFT | Reactivity Analysis | Identification of reactive sites and prediction of reaction mechanisms. | nih.gov |

Molecular Dynamics Simulations of this compound Conformations and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of molecules and their interactions with biological targets over time. mdpi.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves. mdpi.com

In the context of penicillin-related compounds, MD simulations have been crucial for understanding their binding modes with proteins, such as penicillin-binding proteins (PBPs). nih.govnih.gov These simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions like hydrogen bonds and water bridges, and characterize the flexibility of both the ligand and the protein's active site. nih.govresearchgate.net For example, MD simulations can quantify the persistence of interactions observed in static crystal structures, providing a more realistic picture of the binding event. nih.gov

The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations that provide insights into the stability and flexibility of the system. researchgate.net Stable RMSD values over the simulation time suggest a stable protein-ligand complex. researchgate.net

While specific MD simulations for this compound were not found, the methodology is broadly applied to understand how similar molecules, including penicillin derivatives and other PBP inhibitors, interact with their targets. nih.govnih.govnih.gov This approach is invaluable for elucidating the structural basis of inhibition and guiding the design of more potent inhibitors. nih.gov

The following table highlights the role of MD simulations in studying ligand-target interactions.

| Simulation Parameter | Information Provided | Significance | References |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | Indicates if the ligand remains bound in a stable conformation. | researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual atoms or residues. | Identifies dynamic regions of the protein and ligand. | nih.govnih.gov |

| Interaction Fraction | Percentage of simulation time a specific interaction occurs. | Quantifies the persistence of key binding interactions. | nih.gov |

In Silico Prediction and Modeling of this compound Biosynthetic Pathways

Computational methods are increasingly used to predict and model the biosynthetic pathways of natural products. nih.gov These in silico approaches can analyze an organism's genome to identify gene clusters responsible for the synthesis of secondary metabolites like this compound. nih.gov By identifying genes for key enzymes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), researchers can propose a plausible pathway for the molecule's assembly.

For penicillins, computational models based on elementary flux modes have been used to analyze the metabolic network of their synthesis in Penicillium chrysogenum. nih.gov This type of analysis can determine theoretical yields and identify key metabolic routes, such as those for sulfur incorporation. nih.gov Such models provide a systematic overview of the redundancy and efficiency of different biosynthetic routes. nih.gov

While specific in silico predictions for the this compound biosynthetic pathway are not detailed in the provided search results, the general approach has been successfully applied to other complex molecules. For example, in silico tools can predict the amino acid composition and biosynthetic pathway of nonribosomal peptides. nih.gov These computational predictions are invaluable for guiding experimental studies aimed at elucidating and engineering biosynthetic pathways. researchgate.net

Computational Design and Virtual Screening of this compound Derivatives

Computational design and virtual screening are powerful strategies for discovering and optimizing new drug candidates. diva-portal.orgdiva-portal.org These methods use computer models to design and evaluate large libraries of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. researchgate.netlifechemicals.com

Virtual screening can be performed using either ligand-based or structure-based approaches. lifechemicals.com Ligand-based methods, such as 2D fingerprint similarity searches, identify new compounds based on their similarity to known active molecules. lifechemicals.com Structure-based methods, like molecular docking, predict the binding affinity of a compound to a specific protein target. nih.govbiomedpharmajournal.org

In the context of penicillin-like compounds, these techniques have been used to design and screen for new derivatives with improved properties, such as enhanced activity against resistant bacterial strains. nih.govmdpi.com For example, molecular docking has been used to screen libraries of compounds against penicillin-binding proteins to identify potential inhibitors. nih.govbiomedpharmajournal.org

Following virtual screening, promising candidates are often subjected to further computational analysis, such as MD simulations, to assess the stability of their interaction with the target protein. researchgate.netnih.gov Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable drug-like profiles. nih.gov This integrated computational approach accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening. researchgate.netmdpi.com

The table below outlines the key steps in the computational design and virtual screening of new chemical entities.

| Computational Step | Purpose | Common Methods | References |

| Library Design | Generation of virtual compound libraries. | Molecular hybridization, combinatorial chemistry principles. | mdpi.com |

| Virtual Screening | Rapid evaluation of large compound libraries. | Molecular docking, 2D/3D similarity searching. | researchgate.netlifechemicals.combiomedpharmajournal.org |

| Hit Prioritization | Ranking and selection of promising candidates. | Binding energy scoring, interaction analysis. | nih.govbiomedpharmajournal.org |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | QSAR models, property calculators. | nih.gov |

Future Directions and Research Opportunities in Penicillone Chemistry

Integration of Genomics, Metabolomics, and Chemical Profiling for Novel Penicillone Discovery

The search for novel natural products has been revolutionized by the advent of 'omics' technologies. The integration of genomics, metabolomics, and chemical profiling offers a powerful, hypothesis-generating strategy to discover new this compound compounds that may be silently produced or expressed at very low levels in their native fungal strains. nih.gov

Genomics serves as the starting point, providing a blueprint of the fungus's biosynthetic potential. nih.gov By sequencing the genomes of various Penicillium species, researchers can identify putative biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. Computational genome mining tools can then predict the core structures of molecules encoded by these BGCs, flagging novel pathways that may lead to previously uncharacterized penicillones. confex.com This "genomes to molecule" approach allows for a targeted discovery process, moving beyond traditional methods that rely solely on isolating compounds that are abundantly produced. confex.com

Metabolomics provides a snapshot of the chemical phenotype, identifying the actual metabolites produced under specific culture conditions. nih.gov High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to generate detailed chemical profiles of fungal extracts. When these profiles are correlated with genomic data, it becomes possible to link a specific BGC to its metabolic product. rsc.org This integrated approach not only accelerates the identification of new penicillones but also helps to elucidate their biosynthetic pathways. nih.govnih.gov Furthermore, techniques like molecular networking can visualize the chemical relatedness of all metabolites in a sample, helping to identify entire families of related analogs, including minor this compound derivatives that might otherwise be missed.

This synergy between genomics and metabolomics significantly enhances the efficiency of natural product discovery, reducing the rate of rediscovery of known compounds and guiding researchers toward the most promising sources for novel chemistry. rsc.orgnih.gov

Table 1: Key 'Omics' Technologies in this compound Discovery

| Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Whole-genome sequencing of Penicillium species. | Identification of biosynthetic gene clusters (BGCs) potentially encoding for novel this compound structures. |

| Transcriptomics | Analysis of gene expression (RNA) under various conditions. | Understanding the regulatory conditions that activate silent this compound BGCs. |

| Metabolomics | Mass spectrometry and NMR-based chemical profiling of fungal cultures. | Comprehensive inventory of produced metabolites, including known and unknown penicillones. |

| Bioinformatics | Genome mining, molecular networking, and data integration algorithms. | Linking specific genes to their metabolic products and predicting novel chemical structures. |

Synthetic Biology and Strain Engineering for Optimized this compound Production

While genomics can reveal the potential for new penicillones, many of the corresponding BGCs are often silent or poorly expressed under standard laboratory conditions. Synthetic biology and metabolic strain engineering provide a suite of powerful tools to overcome these limitations and optimize the production of desired compounds. isomerase.commdpi.com

Metabolic engineering is central to enhancing the yield of target metabolites. isomerase.com This involves the rational manipulation of the fungal host's metabolic pathways. isomerase.com For this compound production, this could involve several strategies:

Precursor Supply Enhancement : Engineering the host to increase the production of biosynthetic precursors required for this compound synthesis. isomerase.com

Pathway Upregulation : Overexpressing key bottleneck enzymes within the this compound biosynthetic pathway to increase metabolic flux toward the final product. isomerase.com

Competing Pathway Deletion : Knocking out genes of competing pathways that divert precursors away from this compound synthesis, thereby channeling resources more efficiently. isomerase.com

Synthetic biology complements these efforts by enabling the redesign of organisms at the genetic level. isomerase.com Using tools like CRISPR-Cas9, scientists can precisely edit the fungal genome to activate silent BGCs or introduce synthetic genetic circuits to control the expression of the this compound pathway. mdpi.com A key framework in this area is the Design-Build-Test-Learn (DBTL) cycle, an iterative process where genetic designs are conceptualized, built in the host organism, tested for performance, and the resulting data is used to inform the next cycle of design. nih.govnih.govfrontiersin.org This systematic approach accelerates the development of high-performing production strains. nih.gov By transferring a this compound BGC into a heterologous host—a more genetically tractable and well-understood organism like Aspergillus niger or Saccharomyces cerevisiae—researchers can achieve more reliable and scalable production, free from the native host's complex regulatory networks.

Table 2: Strategies in Strain Engineering for this compound Production

| Strategy | Description | Example Application |

|---|---|---|

| Rational Engineering | Targeted genetic modifications based on known pathway information. | Overexpression of a rate-limiting enzyme in the this compound biosynthetic pathway. |

| Exploratory Approaches | Inducing random mutations and screening for improved producers. | Subjecting a Penicillium strain to UV mutagenesis and selecting for high-yield variants. |

| Heterologous Expression | Moving a this compound BGC into a robust, industrial host organism. | Expressing a novel this compound pathway in Saccharomyces cerevisiae for fermentation. |

| DBTL Cycle | An iterative cycle of designing, building, testing, and learning from genetic modifications. | Systematically optimizing a production strain through multiple rounds of targeted gene edits and analysis. frontiersin.org |

Exploration of this compound Analogs with Tunable Biological Profiles through Structure-Activity Relationship (SAR) Studies

The native structures of penicillones provide a starting point for the development of new therapeutic agents. Through chemical synthesis, researchers can create a multitude of this compound analogs—molecules with modified structures—to explore how these changes affect their biological activity. This systematic process is known as a Structure-Activity Relationship (SAR) study. mdpi.com

The goal of SAR is to identify the key chemical features of the this compound scaffold that are responsible for its biological effects (the "pharmacophore") and to determine how modifications to other parts of the molecule can enhance potency, improve selectivity, or alter its activity profile. By synthesizing a library of related compounds with systematic variations—for instance, altering substituent groups at different positions on the core ring system—and evaluating their biological effects, a detailed SAR map can be constructed.

This research contributes to the design of new molecules with tunable biological profiles. For example, if a naturally occurring this compound shows moderate antibiotic activity but also some toxicity, SAR studies can guide the synthesis of analogs that retain or enhance the desired antibacterial properties while reducing or eliminating the toxic effects. mdpi.com Computational modeling and molecular docking can support these efforts by predicting how different analogs will bind to a specific biological target, such as a bacterial enzyme, allowing for a more rational design of new compounds. mdpi.com This provides a clear path for optimizing a natural product lead into a potential drug candidate.

Interdisciplinary Research Approaches Bridging Chemical Synthesis, Biosynthesis, and Chemical Biology for this compound Advancement

The future of this compound research lies in the convergence of multiple scientific disciplines. An interdisciplinary approach that bridges chemical synthesis, biosynthesis, and chemical biology is essential for unlocking the full potential of these molecules. engineering.org.cnfrontiersin.org This integration creates a powerful feedback loop where each field informs and advances the others.

Chemical Synthesis and Biosynthesis : The total synthesis of complex natural products like penicillones is a significant challenge that drives innovation in organic chemistry. nih.gov Insights gained from understanding the natural biosynthetic pathways—how the fungus assembles the molecule step-by-step—can inspire more efficient and biomimetic synthetic strategies in the lab. engineering.org.cnbioengineer.org Conversely, synthetic chemists can create novel, non-natural this compound analogs and pathway intermediates that can be used as probes to study the biosynthetic enzymes themselves. nih.gov

Chemical Biology : This field uses chemical tools to investigate and manipulate biological systems. ircbc.ac.cn Synthetically derived this compound analogs can be developed into chemical probes (e.g., by attaching fluorescent tags or biotin (B1667282) labels) to identify the specific cellular targets and mechanisms of action of these compounds. This is crucial for understanding why a particular this compound might be, for example, an effective antibiotic or antiviral agent.

This synergistic relationship allows researchers to not only discover and produce penicillones but also to understand their function at a molecular level and rationally engineer them for specific applications in medicine and biotechnology. nih.govircbc.ac.cn

常见问题

Basic Research Questions

Q. How can I formulate a research question on Penicillone that aligns with organic synthesis or natural product characterization?

- Methodological Answer : Use the PICOT framework to structure your question:

- P opulation: Define the compound (e.g., this compound A) and its structural class (e.g., polycyclic natural product).

- I ntervention: Specify the synthetic or analytical method (e.g., oxidative dearomatization/IMDA cascade).

- C omparison: Identify alternative synthetic routes or comparative analogs (e.g., other natural products with similar scaffolds).

- O utcome: Define measurable results (e.g., yield, stereochemical control, spectroscopic validation).

- T ime: Optional; relevant for kinetic studies or stability assessments.

Example: "How does the oxidative dearomatization/IMDA cascade (I) optimize stereochemical outcomes (O) in this compound A synthesis (P) compared to traditional cycloaddition methods (C)?" .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

- Methodological Answer :

- Standardization : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., chromatography parameters).

- Validation : Use spectroscopic techniques (NMR, MS, IR) cross-referenced with literature data (e.g., Liao et al., 2007).

- Control Experiments : Include negative controls (e.g., omitting catalysts) and replicate trials to assess variability.

- Data Transparency : Publish detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-validate data with computational methods (e.g., DFT calculations for NMR chemical shifts).

- Crystallographic Validation : Resolve ambiguities in stereochemistry via X-ray diffraction.

- Error Source Identification : Audit experimental variables (e.g., solvent purity, instrument calibration) and statistical outliers .

Q. What strategies address low yields in this compound’s IMDA cascade reactions?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects or in-situ monitoring (e.g., ReactIR) to identify rate-limiting steps.

- Catalyst Optimization : Screen transition-metal catalysts (e.g., palladium vs. rhodium) for improved regioselectivity.

- Solvent/Additive Screening : Test polar aprotic solvents (e.g., DMF) or Lewis acids to stabilize reactive intermediates .

Q. How do I analyze structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer :

- Data Collection : Synthesize analogs with systematic modifications (e.g., substituent variations) and assay biological activity.

- Multivariate Analysis : Apply statistical tools (e.g., PCA, QSAR models) to correlate structural features with activity.

- Hypothesis Testing : Use docking studies or mutagenesis to validate proposed binding modes .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for assessing reproducibility in this compound synthesis?

- Methodological Answer :

- Descriptive Statistics : Calculate mean yields and standard deviations across replicates.

- Hypothesis Testing : Use t-tests or ANOVA to compare yields between synthetic routes.

- Error Propagation Analysis : Quantify uncertainty in final purity assessments .

Q. How can I resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Model Refinement : Adjust computational parameters (e.g., basis sets, solvation models).

- Sensitivity Analysis : Test how small changes in input assumptions affect outcomes.

- Experimental Calibration : Validate computational models with controlled experiments (e.g., substituent electronic effects) .

Synthesis and Characterization Challenges

Q. What are best practices for characterizing this compound’s stereochemical complexity?

- Methodological Answer :

- Advanced NMR Techniques : Use NOESY/ROESY for spatial proximity analysis and Mosher ester derivatization for absolute configuration.

- Chiral Chromatography : Compare retention times with enantiomerically pure standards.

- Synchrotron Crystallography : Resolve ambiguous electron density maps .

Q. How do I optimize reaction conditions for scaling this compound synthesis without compromising stereoselectivity?

- Methodological Answer :

- Flow Chemistry : Enhance heat/mass transfer for exothermic steps.

- Catalyst Immobilization : Use heterogeneous catalysts to improve recyclability.

- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。